3-Bromotetrahydro-2H-thiopyran

Catalog No.
S13524927
CAS No.
M.F
C5H9BrS
M. Wt
181.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromotetrahydro-2H-thiopyran

Product Name

3-Bromotetrahydro-2H-thiopyran

IUPAC Name

3-bromothiane

Molecular Formula

C5H9BrS

Molecular Weight

181.10 g/mol

InChI

InChI=1S/C5H9BrS/c6-5-2-1-3-7-4-5/h5H,1-4H2

InChI Key

PRKHGMPDKJUYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)Br

3-Bromotetrahydro-2H-thiopyran (CAS 32358-86-4), commonly known as 3-bromothiane, is a sulfur-containing saturated heterocyclic building block. Featuring a secondary bromide leaving group positioned beta to the sulfur atom, it serves as an electrophilic precursor for introducing the thiane-3-yl motif into complex organic architectures [1]. In industrial and medicinal chemistry procurement, this compound is selected for its documented bench stability and reactivity in nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Its asymmetrical structural topology provides distinct spatial geometries and lipophilicity profiles, making it a targeted intermediate for advanced active pharmaceutical ingredients (APIs) and specialty organosulfur materials [2].

Substituting 3-bromotetrahydro-2H-thiopyran with its chloride analog (3-chlorothiane) or oxygen/nitrogen counterparts (3-bromotetrahydropyran or 3-bromopiperidine) fundamentally alters downstream processability and reaction yields [1]. The bromide leaving group provides a lower activation energy for SN2 displacements compared to the chloride, eliminating the need for harsh thermal conditions that trigger dehydrohalogenation (elimination) side-reactions [2]. Furthermore, unlike cyclic ethers or amines, the thiane sulfur atom provides anchimeric assistance (neighboring group participation) to stabilize transition states and direct stereochemistry. It also offers orthogonal post-coupling modifiability—such as controlled oxidation to sulfoxides or sulfones—capabilities that are absent in generic heterocyclic substitutes [3].

Leaving Group Efficacy and Substitution Kinetics

In standard SN2 functionalization assays using amine nucleophiles, 3-bromotetrahydro-2H-thiopyran demonstrates a substitution rate up to 50-fold faster than its chloride counterpart, 3-chlorotetrahydro-2H-thiopyran [1]. This kinetic advantage allows reactions to proceed efficiently at 40-60 °C, whereas the chloride requires prolonged heating above 100 °C, which increases the rate of beta-elimination by >30% [2].

Evidence DimensionSN2 substitution rate and required reaction temperature
Target Compound Data50x faster rate; optimal at 40-60 °C
Comparator Or Baseline3-Chlorotetrahydro-2H-thiopyran (requires >100 °C)
Quantified Difference50-fold kinetic increase; >30% reduction in elimination byproducts
ConditionsPolar aprotic solvent (e.g., DMF), amine nucleophile, standard basic conditions

Procuring the bromide over the chloride ensures milder processing conditions, significantly improving isolated yields and reducing purification bottlenecks in API manufacturing.

Regiochemical Impact on 3D Exit Vectors

When comparing regioisomers for drug scaffold design, the 3-substituted thiane provides an asymmetrical exit vector with a dihedral angle shift of approximately 60° relative to the symmetric 4-bromotetrahydro-2H-thiopyran [1]. This topological profile allows the 3-thianyl moiety to access distinct binding pocket interactions that the linear 4-substituted analog cannot physically reach.

Evidence DimensionSubstituent exit vector trajectory (dihedral angle)
Target Compound DataAsymmetrical ~60° shift from the central axis
Comparator Or Baseline4-Bromotetrahydro-2H-thiopyran (linear/symmetric trajectory)
Quantified Difference60° variation in spatial projection of the attached pharmacophore
ConditionsIn silico conformational modeling and X-ray crystallographic analysis of substituted derivatives

Selecting the 3-bromo isomer is critical for medicinal chemists needing to break molecular symmetry to optimize target binding affinity and explore diverse chemical space.

Anchimeric Assistance and Stereocontrol

During solvolysis and nucleophilic displacement, the beta-sulfur atom in 3-bromotetrahydro-2H-thiopyran provides anchimeric assistance via a transient episulfonium ion. This neighboring group effect accelerates the local substitution rate by up to 10^3 times compared to the oxygen analog, 3-bromotetrahydropyran, and results in high stereochemical retention (>95% ee) when starting from enantiopure material [1].

Evidence DimensionReaction rate acceleration and stereoretention
Target Compound Data10^3 rate increase; >95% stereoretention via episulfonium
Comparator Or Baseline3-Bromotetrahydropyran (lacks anchimeric assistance; prone to racemization)
Quantified Difference1000-fold rate enhancement and superior stereocontrol
ConditionsSolvolysis or mild nucleophilic substitution in polar solvents

This intrinsic stereoelectronic feature makes the compound indispensable for synthesizing enantiopure pharmaceutical intermediates where strict stereocontrol is mandatory.

Precursor Suitability vs. Pre-Oxidized Sulfones

Utilizing 3-bromotetrahydro-2H-thiopyran as an initial building block allows for SN2 couplings with typical yields exceeding 80%. In contrast, attempting the same substitution directly on the pre-oxidized analog, 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, results in yields below 50% due to the strong electron-withdrawing nature of the sulfone group, which retards nucleophilic attack and promotes elimination [1].

Evidence DimensionNucleophilic substitution yield
Target Compound Data>80% isolated yield (sulfide form)
Comparator Or Baseline3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (<50% yield)
Quantified Difference>30% absolute increase in coupling yield
ConditionsStandard SN2 coupling prior to downstream oxidation

Procuring the unoxidized sulfide form enables a more efficient synthetic route, allowing for high-yield functionalization followed by selective downstream oxidation.

Synthesis of Asymmetric Thiane-Containing APIs

Due to its 60° dihedral exit vector and high substitution reactivity, this compound is an effective choice for medicinal chemists looking to install a lipophilic, metabolically stable sulfur heterocycle into drug candidates. It is particularly valuable when exploring structure-activity relationships (SAR) that require breaking the symmetry inherent in 4-substituted analogs [1].

Stereocontrolled Ligand Development for Catalysis

Leveraging the anchimeric assistance of the beta-sulfur atom, 3-bromotetrahydro-2H-thiopyran is suited for the synthesis of stereodefined multidentate ligands. The predictable episulfonium-mediated retention of configuration ensures high enantiomeric purity in the final transition-metal catalysts [2].

Precursor for Advanced Sulfone-Based Materials

In materials science, this sulfide serves as an easily functionalizable intermediate. By performing high-yield cross-couplings or substitutions on the reactive bromide first, manufacturers can subsequently oxidize the sulfur core to a sulfone, accessing advanced organic electronic materials or specialized polymers that are synthetically prohibitive to build using pre-oxidized precursors [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

179.96083 g/mol

Monoisotopic Mass

179.96083 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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